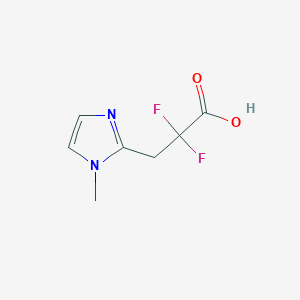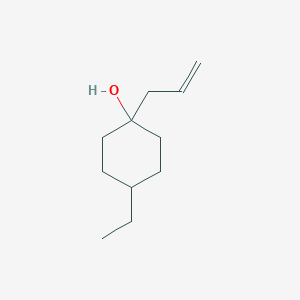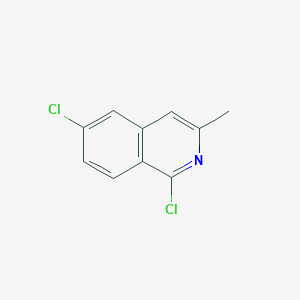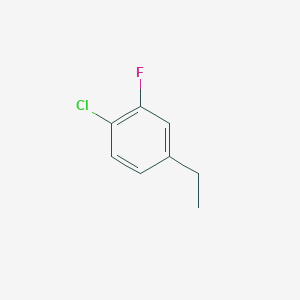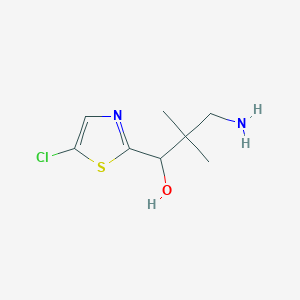
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Attachment of the Propanol Group: The final step involves the attachment of the 2,2-dimethylpropan-1-ol moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom and amino group can participate in substitution reactions, leading to a variety of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a range of substituted thiazoles.
Scientific Research Applications
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol: Similar structure with a bromine atom instead of chlorine.
3-Amino-1-(5-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol can impart unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C8H13ClN2OS |
|---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
3-amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H13ClN2OS/c1-8(2,4-10)6(12)7-11-3-5(9)13-7/h3,6,12H,4,10H2,1-2H3 |
InChI Key |
LFLRSCUSTBWAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=NC=C(S1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)

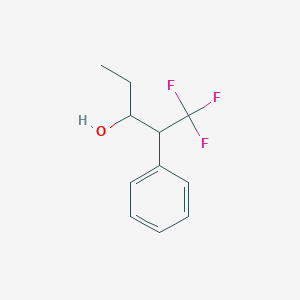
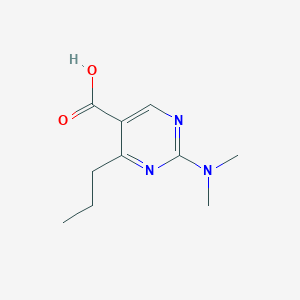

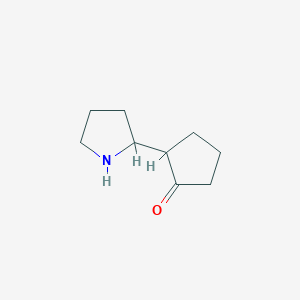
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
